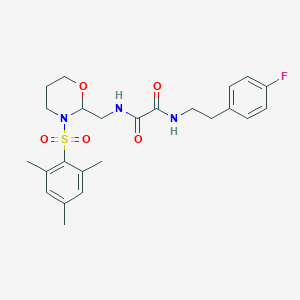

N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(4-Fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N2-Substituent: A complex 1,3-oxazinan-2-ylmethyl scaffold modified with a mesitylsulfonyl group. The mesitylsulfonyl moiety (2,4,6-trimethylbenzenesulfonyl) may confer steric bulk and influence solubility or target engagement.

This compound belongs to a broader class of oxalamides, which are explored for diverse biological activities, including enzyme inhibition, antiviral effects, and flavor enhancement .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O5S/c1-16-13-17(2)22(18(3)14-16)34(31,32)28-11-4-12-33-21(28)15-27-24(30)23(29)26-10-9-19-5-7-20(25)8-6-19/h5-8,13-14,21H,4,9-12,15H2,1-3H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBJVBDYBTUQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the oxazinan ring, followed by the introduction of the mesitylsulfonyl group. The final step involves coupling the fluorophenethyl group with the oxalamide moiety under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the fluorophenethyl moiety .

Scientific Research Applications

N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.

Industry: It can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenethyl group can bind to certain receptors or enzymes, modulating their activity. The mesitylsulfonyl group may enhance the compound’s stability and binding affinity. The oxazinan ring can facilitate the compound’s entry into cells and its interaction with intracellular targets .

Comparison with Similar Compounds

Biological Activity

N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound with potential biological activity that has attracted attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is C17H24FN3O5S, with a molecular weight of 401.45 g/mol. The structural formula includes a fluorophenethyl group and a mesitylsulfonyl oxazinan moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H24FN3O5S |

| Molecular Weight | 401.45 g/mol |

| Purity | ≥95% |

Biological Activity

The compound exhibits various biological activities, primarily through its interaction with specific biological targets. Research indicates that it may have applications in treating conditions related to neurodegenerative diseases and cancer.

The proposed mechanism involves the inhibition of specific enzymes or pathways that are crucial for disease progression. For instance, it may act as an inhibitor of certain proteases or kinases involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : A study demonstrated that N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibited neuroprotective properties in vitro by reducing oxidative stress in neuronal cell lines. This suggests potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

- Anticancer Activity : In another study, the compound was evaluated for its anticancer effects against various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in human breast cancer cells through the activation of caspase pathways.

- Enzyme Inhibition : The compound has also been tested for its ability to inhibit specific enzymes linked to cancer metastasis. It showed promising results in inhibiting matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components, facilitating tumor invasion.

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through comprehensive toxicological studies. Preliminary assessments indicate low toxicity in cell-based assays; however, further animal studies are necessary to evaluate systemic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.